Octahydro-1H-inden-1-amine hydrochloride

Description

Significance of Bicyclic Amine Scaffolds in Advanced Organic Synthesis

Bicyclic amines, such as the octahydro-1H-inden-1-amine framework, introduce a level of rigidity and three-dimensionality that is highly sought after in medicinal chemistry and materials science. Unlike their flexible, acyclic counterparts, the fused ring system of these scaffolds restricts conformational freedom. This rigidity can lead to more specific interactions with biological targets, a crucial factor in drug design. The defined spatial arrangement of substituents on a bicyclic core allows for precise control over the molecule's shape, which is essential for achieving high selectivity in chemical reactions.

In the realm of asymmetric synthesis, where the creation of a single enantiomer of a chiral molecule is paramount, bicyclic amine scaffolds serve as valuable chiral auxiliaries and catalysts. Their stereochemically defined structures can effectively control the approach of reagents to a reaction center, leading to the preferential formation of one stereoisomer over another. The development of novel bicyclic amine catalysts continues to be an active area of research, aiming to provide new and powerful tools for various chemical transformations.

Structure

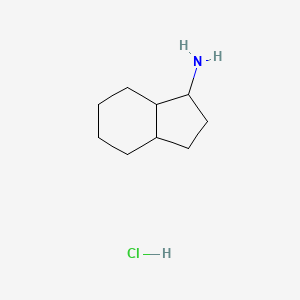

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClN |

|---|---|

Molecular Weight |

175.70 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h7-9H,1-6,10H2;1H |

InChI Key |

OTDZGOMKRQHISR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCC2N.Cl |

Origin of Product |

United States |

A Chiral Foundation for Asymmetric Synthesis

The Octahydro-1H-inden-1-amine Framework as a Chiral Building Block in Academia

The term "chiral building block" refers to an enantiomerically pure compound that can be incorporated into a larger molecule to introduce a specific stereocenter. nih.govnih.govrsc.org The octahydro-1H-inden-1-amine framework, with its inherent chirality, serves this purpose effectively. Its rigid structure ensures that the stereochemical information is faithfully transferred during a synthetic sequence.

The use of such chiral building blocks is a powerful strategy in the total synthesis of natural products and pharmaceuticals. By starting with a pre-defined stereocenter, chemists can avoid challenging and often low-yielding enantioselective reactions later in the synthesis. The demand for novel chiral intermediates is continually growing as the complexity of synthetic targets increases. rsc.org The octahydro-1H-inden-1-amine scaffold provides a versatile platform from which a variety of complex chiral molecules can be constructed.

The synthesis of enantiopure primary amines, such as octahydro-1H-inden-1-amine, can be achieved through methods like the stereoselective ring opening of chiral octahydro-1,3-benzoxazines. nist.gov This highlights the accessibility of such chiral building blocks for broader synthetic applications.

Future Directions in Research

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is still emerging, current trends in organic synthesis allow for informed speculation on its future research trajectories. A primary area of investigation is likely to be its application in asymmetric catalysis. Chiral primary amine hydrochlorides have been shown to be effective catalysts in a variety of reactions, including aldol (B89426) and Michael additions. The rigid bicyclic framework of octahydro-1H-inden-1-amine could impart high levels of stereocontrol in such transformations.

Furthermore, the derivatization of the amine group could lead to the development of novel chiral ligands for transition metal catalysis. The synthesis of new chiral ligands is a continuous effort in the field, as these are crucial for the development of new and more efficient catalytic systems. The octahydro-1H-inden-1-amine scaffold offers a robust and stereochemically defined platform for the design of such ligands.

Another promising avenue of research is the incorporation of the octahydro-1H-inden-1-amine moiety into larger, biologically active molecules. Its three-dimensional structure could be exploited to probe the binding sites of enzymes and receptors, potentially leading to the discovery of new therapeutic agents. As the tools of organic synthesis become more sophisticated, the application of unique and structurally complex building blocks like this compound is set to expand.

Stereoselective Synthesis of Octahydro-1H-inden-1-amine Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of the Octahydro-1H-inden-1-amine core is paramount for isolating specific isomers. This is accomplished through various asymmetric strategies that guide the formation of new stereocenters in a predictable manner.

Asymmetric hydrogenation of a prochiral ketone, such as a suitable octahydro-1H-inden-1-one precursor, is a powerful method for establishing a chiral hydroxyl group, which can then be converted to the amine. nih.gov This transformation typically employs transition metal catalysts, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands. rsc.org The choice of ligand is crucial for inducing high enantioselectivity. nih.gov Noyori-type catalysts, for instance, which feature a Ru center with a chiral diphosphine and a chiral diamine ligand, are highly effective for the hydrogenation of ketones under neutral to slightly basic conditions. nih.gov The reaction involves the activation of molecular hydrogen and its selective delivery to one face of the carbonyl group, yielding a chiral secondary alcohol with high enantiomeric excess (ee). nih.gov This alcohol is a key intermediate that can be subsequently converted to the target amine via methods like a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Ketones This table illustrates common catalyst types used for the asymmetric hydrogenation of ketone precursors. The specific substrate is a generic indanone for illustrative purposes.

| Catalyst System | Chiral Ligand | Typical H₂ Pressure | Enantiomeric Excess (ee) |

| Ru(II) Complex | (S)-BINAP / (S,S)-DPEN | 1-10 atm | >98% |

| [Rh(COD)Cl]₂ | (R,R)-Ph-BPE | 10-50 atm | >95% |

| Ir(I) Complex | (S)-SEGPHOS | 10-80 bar | >97% |

Enantioselective reductive amination offers a more direct route, converting the ketone precursor directly into the chiral amine in a single operational step. nih.govresearchgate.net This method bypasses the isolation of the intermediate alcohol. The reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt), which is then asymmetrically reduced. researchgate.net

Metal-catalyzed approaches often utilize Iridium or Ruthenium complexes and can operate under hydrogen pressure. researchgate.net Organocatalytic methods have also emerged as a powerful alternative, frequently employing chiral phosphoric acids as catalysts. nih.gov These Brønsted acids activate the imine intermediate towards reduction by a hydride source, such as a Hantzsch ester, while controlling the facial selectivity of the hydride attack. nih.gov This organocatalytic approach avoids the use of precious metals and is known for its operational simplicity. nih.gov

Table 2: Comparison of Enantioselective Reductive Amination Methods This table compares metal-based and organocatalytic approaches for the direct synthesis of chiral amines from ketones.

| Method | Catalyst Type | Reducing Agent | Key Features |

| Metal-Catalyzed | Chiral Ir or Ru Complexes | H₂ | High turnover numbers, suitable for industrial scale. researchgate.net |

| Organocatalytic | Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, mild reaction conditions, high enantioselectivity. nih.gov |

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. wikipedia.orgsigmaaldrich.com In this approach, the achiral ketone precursor is first condensed with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to form a chiral imine. sigmaaldrich.com The inherent chirality of the auxiliary directs the subsequent reduction of the C=N double bond, leading to the formation of a new stereocenter with high diastereoselectivity. The steric bulk of the auxiliary blocks one face of the imine, forcing the reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to attack from the less hindered face.

After the diastereoselective reduction, the chiral auxiliary is cleaved and removed, typically through hydrogenolysis, to release the desired enantiomerically enriched primary amine. wikipedia.org The auxiliary can often be recovered and reused. sigmaaldrich.com Amino alcohols, such as pseudoephedrine, are also widely used auxiliaries that can form oxazolidine (B1195125) intermediates and provide excellent stereocontrol in subsequent alkylation reactions. nih.gov

The general workflow for this approach is:

Condensation: Reaction of the octahydro-1H-inden-1-one with a chiral amine (the auxiliary) to form a diastereomeric imine mixture.

Diastereoselective Reduction: Reduction of the C=N bond, where the auxiliary directs the approach of the hydride to create a new stereocenter with a specific configuration.

Auxiliary Cleavage: Removal of the chiral auxiliary, often by catalytic hydrogenolysis, to yield the enantiopure target primary amine.

Beyond the chiral phosphoric acids used in reductive amination, organocatalysis offers diverse strategies for asymmetric synthesis. rsc.org For instance, trienamine-mediated cycloaddition reactions can be used to construct complex cyclic systems with high stereocontrol, which could be adapted to build the octahydroindene framework. researchgate.net

Biocatalysis represents a powerful and green alternative for the synthesis of chiral amines. researchgate.net Enzymes operate under mild conditions with exceptional selectivity. diva-portal.org Several classes of enzymes are particularly relevant:

Transaminases (TAs) , also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. diva-portal.orgmanchester.ac.uk By selecting an (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced with very high enantiomeric excess. mdpi.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms) catalyze the asymmetric reduction of imines, which can be formed in situ from the ketone and an amine source. manchester.ac.ukresearchgate.net These enzymes use a cofactor, typically NADH or NADPH, as the hydride source. doi.org Enzyme engineering can be used to improve the stability, activity, and substrate scope of these biocatalysts. researchgate.netdoi.org

Table 3: Biocatalytic Approaches for Chiral Amine Synthesis This table outlines key enzyme classes and their application in synthesizing chiral amines from ketone precursors.

| Enzyme Class | Reaction Type | Co-substrate/Cofactor | Selectivity |

| Transaminase (TA) | Asymmetric Amination | Amine Donor (e.g., Alanine) | Excellent Enantioselectivity (>99% ee). mdpi.com |

| Imine Reductase (IRED) | Imine Reduction | NADPH/NADH | High Enantio- and Diastereoselectivity. doi.org |

| Reductive Aminase (RedAm) | Reductive Amination | NADPH/NADH | Direct conversion of ketone to amine. doi.org |

Non-Stereoselective Synthesis of the Octahydro-1H-indene Ring System and its Amine Precursors

When a specific stereoisomer is not required, or when downstream separation of isomers is feasible, non-stereoselective methods offer a more straightforward and often higher-yielding approach. The synthesis typically begins with an indanone or indene (B144670) derivative. The aromatic ring of 1-indanone (B140024) can be fully saturated via catalytic hydrogenation using heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. researchgate.netbeilstein-journals.org This reaction is typically performed under a hydrogen atmosphere and yields the saturated ketone, octahydro-1H-inden-1-one, as a mixture of cis and trans diastereomers. researchgate.net

The resulting ketone can then be converted to the amine through classical reductive amination. This involves reacting the ketone with ammonia or ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation over a catalyst such as Raney Nickel. researchgate.net This process does not control the stereochemistry at the newly formed amine center, resulting in a mixture of all possible diastereomers of Octahydro-1H-inden-1-amine.

Functionalization and Derivatization Chemistry of the Octahydro-1H-inden-1-amine Core

The primary amine group of Octahydro-1H-inden-1-amine is a versatile functional handle for further molecular elaboration. researchgate.net It readily undergoes a variety of common transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamides.

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with other aldehydes or ketones. organic-chemistry.orgacs.org Direct alkylation can sometimes lead to over-alkylation, but reductive amination provides a controlled method for producing secondary or tertiary amines. nih.gov

Imine Formation: Condensation with aldehydes or ketones results in the formation of imine (Schiff base) derivatives.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas.

These derivatization reactions are crucial for modifying the physicochemical properties of the core structure and for building more complex molecular architectures. nih.gov

Table 4: Examples of Derivatization Reactions for the Octahydro-1H-inden-1-amine Core This table provides examples of common chemical transformations involving the primary amine group.

| Reagent Class | Functional Group Formed | Product Class |

| Acyl Chloride (R-COCl) | Amide | N-Acyl derivative |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | N-Sulfonyl derivative |

| Alkyl Halide (R-X) | Secondary/Tertiary Amine | N-Alkyl derivative |

| Aldehyde (R-CHO) | Imine | N-Alkylidene derivative |

| Isocyanate (R-NCO) | Urea | N-Carbamoyl derivative |

Amine Group Transformations

Transformations of the primary amine group in Octahydro-1H-inden-1-amine are fundamental to creating a diverse range of derivatives. Standard organic chemistry reactions such as N-alkylation, N-acylation, and reductive amination are theoretically applicable.

N-Alkylation would introduce alkyl groups onto the nitrogen atom, modifying the compound's steric and electronic properties. This is typically achieved using alkyl halides or through reductive amination.

N-Acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amides. This transformation is crucial for creating stable derivatives and is a common strategy in medicinal chemistry.

Reductive Amination offers a controlled method for mono-alkylation by reacting the primary amine with an aldehyde or ketone to form an imine, which is then reduced. This avoids the over-alkylation often seen with alkyl halides.

Despite the theoretical applicability of these methods, a search of scientific databases did not yield specific studies detailing these transformations on the Octahydro-1H-inden-1-amine core with corresponding reaction conditions, yields, or spectroscopic data.

Cycloaddition Reactions Involving the Octahydro-1H-indene Skeleton

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems. In the context of the pre-formed Octahydro-1H-indene skeleton, such reactions could be envisioned to further elaborate the molecular framework. For instance, if unsaturation were introduced into the ring system, Diels-Alder ([4+2] cycloaddition) or various dipolar ([3+2] cycloaddition) reactions could be employed.

However, the existing literature primarily focuses on using cycloaddition reactions, such as the Diels-Alder reaction, to construct the initial hydrindane (octahydroindene) ring system itself, rather than using a substituted octahydroindene as a reactant in subsequent cycloadditions. No specific examples or data tables describing cycloaddition reactions on the Octahydro-1H-inden-1-amine skeleton were found.

Regioselective and Stereoselective Functionalization of the Octahydro-1H-inden-1-amine Ring System

Achieving regioselective and stereoselective functionalization of the saturated carbocyclic framework of Octahydro-1H-inden-1-amine is a significant synthetic challenge. Such transformations would involve the selective activation of specific C-H bonds to introduce new functional groups at defined positions and with controlled stereochemistry. Modern catalytic methods, including those employing transition metals or organocatalysts, are often used for such purposes.

Enantiomeric Resolution Techniques for Racemic Octahydro-1H-inden-1-amine Hydrochlorides

The separation of enantiomers from a racemic mixture of this compound is a crucial step in obtaining the desired stereoisomer. The most common methods employed for this purpose are diastereomeric salt formation with fractional crystallization and chromatographic chiral separation.

Diastereomeric Salt Formation and Fractional Crystallization

A widely used and economically viable method for resolving racemic amines on a large scale is through the formation of diastereomeric salts. ulisboa.pt This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. ulisboa.ptresearchgate.net

One of the key challenges in this process is the selection of an appropriate chiral resolving agent and solvent system. ulisboa.pt The ideal resolving agent should form well-crystallizing salts with a significant difference in solubility between the two diastereomers. researchgate.net For the resolution of chiral bases like Octahydro-1H-inden-1-amine, tartaric acid and its derivatives are popular choices for resolving agents. ulisboa.pt The efficiency of the resolution is highly dependent on factors such as the molar ratio of the resolving agent to the racemic substrate, the concentration of the substrate, the solvent used, and the temperature of crystallization. ulisboa.pt

For instance, in the resolution of a similar chiral amine, 1-phenyl-1,2,3,4-tetrahydroisoquinoline, (+)-tartaric acid was used to form diastereomeric salts with different solubility profiles, enabling their separation through crystallization. rsc.org The less soluble diastereomer crystallizes out of the solution while the more soluble one remains dissolved. rsc.org After separation, the desired enantiomer can be recovered from the diastereomeric salt by treatment with a base.

It has been noted that the crystallization process can be under either kinetic or thermodynamic control. ulisboa.ptsemanticscholar.org In kinetically controlled resolutions, the rate of crystal formation is the determining factor, while in thermodynamically controlled resolutions, the difference in solubility is the key. ulisboa.pt For continuous fractional crystallization, which is beneficial for industrial-scale production, kinetic control is often preferred as it can lead to rapid crystallization and high diastereomeric purity. semanticscholar.org

Chromatographic Chiral Separation Methodologies

Chromatographic techniques offer a powerful alternative for the separation of enantiomers, particularly for analytical purposes and smaller-scale preparative separations. chromatographyonline.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for the enantioselective analysis of chiral compounds. chromatographyonline.commdpi.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad enantiorecognition abilities for a variety of pharmaceutical compounds. mdpi.comnih.gov For the separation of basic compounds like Octahydro-1H-inden-1-amine, the addition of acidic or basic modifiers to the mobile phase can significantly improve selectivity and peak shape. chromatographyonline.com

Supercritical fluid chromatography (SFC) has emerged as a "green" and high-throughput alternative to HPLC for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol (B129727). chromatographyonline.com This technique often provides faster separations and reduced solvent consumption compared to HPLC. chromatographyonline.com

Gas chromatography (GC) can also be employed for chiral separations, especially for volatile compounds. chromatographyonline.com Similar to HPLC, chiral GC utilizes columns with chiral stationary phases, with cyclodextrin (B1172386) derivatives being among the most common. researchgate.net

Analytical Methods for Enantiomeric Excess Determination of Octahydro-1H-inden-1-amine

Once the enantiomers of Octahydro-1H-inden-1-amine have been separated, it is essential to determine the enantiomeric excess (ee) of the product. This is a measure of the purity of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral HPLC and GC are not only used for separation but are also the primary methods for determining the enantiomeric excess of a chiral compound. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.

The choice of the chiral stationary phase and the chromatographic conditions are crucial for achieving baseline separation of the enantiomers, which is necessary for accurate quantification. mdpi.com A variety of polysaccharide-based and cyclodextrin-based columns are commercially available and have been successfully used for the analysis of a wide range of chiral amines. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Methods for Enantiomeric Excess Determination

| Feature | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. chromatographyonline.com | Differential interaction with a chiral stationary phase in a gaseous mobile phase. chromatographyonline.com |

| Applicability | Broad applicability to a wide range of compounds, including non-volatile ones. chromatographyonline.com | Primarily for volatile or semi-volatile compounds. chromatographyonline.com |

| Instrumentation | Standard HPLC system with a chiral column. mdpi.com | Standard GC system with a chiral capillary column. wiley.com |

| Common CSPs | Polysaccharide derivatives (cellulose, amylose). nih.gov | Cyclodextrin derivatives. researchgate.net |

| Advantages | High versatility, wide range of available CSPs. nih.gov | High efficiency, fast analysis times. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess. In a standard NMR experiment, enantiomers are indistinguishable because they have identical spectra. However, in the presence of a chiral shift reagent, the two enantiomers can be differentiated. libretexts.org

Chiral shift reagents are typically lanthanide complexes that can form diastereomeric complexes with the chiral analyte. nih.gov These diastereomeric complexes have different magnetic environments, which leads to a separation of the NMR signals for the two enantiomers. libretexts.org The enantiomeric excess can then be determined by integrating the corresponding signals. libretexts.org

Another NMR-based approach involves the use of chiral derivatizing agents. In this method, the enantiomeric mixture is reacted with a chiral auxiliary to form a pair of diastereomers. These diastereomers will have distinct NMR spectra, allowing for the determination of their ratio. nih.gov

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Optical rotation is a fundamental property of chiral molecules and was historically the primary method for characterizing enantiomers. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. libretexts.org The magnitude and direction of the rotation are characteristic of a specific enantiomer. While optical rotation can confirm the presence of a single enantiomer, it is generally not as accurate as chromatographic methods for determining enantiomeric excess, especially at high purity levels. chromatographyonline.com

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a particular enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations. researchgate.net CD spectroscopy is particularly useful for assigning the stereochemistry of the separated enantiomers.

Applications of Octahydro 1h Inden 1 Amine Hydrochloride As a Chiral Building Block and Reagent in Research

Development of Structure-Activity Relationship (SAR) Studies with Octahydro-1H-inden-1-amine Derivatives

Design Principles for Octahydro-1H-inden-1-amine Analogues in SAR Investigations

The design of analogues based on the inden-1-amine scaffold for structure-activity relationship (SAR) studies is often guided by principles of fragment-based drug design and molecular hybridization. The primary goal is to utilize the rigid indan (B1671822) framework as a core anchor to position new functional groups in a spatially precise manner, allowing them to interact with specific regions of a biological target.

A prominent example of this approach is the design of novel MAO-B inhibitors based on the structure of rasagiline (B1678815). nih.gov In these studies, the (R)-aminoindan moiety is treated as a key pharmacophore that anchors the molecule in the active site of the enzyme. The design strategy involves linking this core fragment to various hydrophobic moieties. nih.gov This is intended to allow the new fragments to interact with a hydrophobic pocket located in the entrance cavity of the MAO-B active site. nih.gov The crystal structure of human MAO-B reveals an active site composed of a substrate cavity and an entrance cavity, which can merge to accommodate larger ligands. nih.gov The design principle, therefore, is to extend the core scaffold into this secondary cavity to enhance binding affinity and selectivity.

Another key design principle is the creation of multifunctional or hybrid molecules. This involves amalgamating the inden-1-amine scaffold with another pharmacophore to create a single molecule that can act on multiple targets. nih.gov For instance, the propargyl moiety of rasagiline has been combined with the iron-chelating portion of VK-28 to create M-30, a multifunctional antioxidant iron chelator. nih.gov Similarly, ladostigil (B1674322) was developed by merging the neuroprotective N-propargyl-aminoindan component of rasagiline with the cholinesterase inhibitory activity of rivastigmine. nih.gov These hybrid-molecule strategies aim to address complex, multifactorial biological conditions by engaging multiple relevant pathways simultaneously.

Exploration of Substituent Effects on Research-Oriented Activity Profiles

Systematic exploration of substituents on the inden-1-amine scaffold has been crucial in elucidating SAR and optimizing the activity profiles of its analogues for research purposes. Modifications have been explored at several positions, including the amine nitrogen, the indan ring itself, and through the use of various chemical linkers to attach additional fragments.

In the context of MAO-B inhibition, the nature of the group on the amine is critical. The N-propargyl group is a key feature of rasagiline, forming an irreversible covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. nih.gov Computational studies have suggested that methylation of the propargylamine (B41283) nitrogen, as seen in selegiline, can be a significant factor in increasing potency compared to the secondary amine in rasagiline. researchgate.net

The addition of substituents to the aminoindan ring also significantly alters binding affinity and selectivity. nih.gov Research on rasagiline analogues has shown that attaching different functional groups can modulate the inhibition of both MAO-A and MAO-B. nih.gov For example, linking hydrophobic fragments to the core via different linkers (e.g., -OCH2-, -SCH2-, -OCH2CH2O-) has been used to probe the enzyme's active site. The data below illustrates how these modifications influence the inhibitory activity (IC50) and selectivity for human MAO-B (hMAO-B) versus human MAO-A (hMAO-A).

| Compound | Modification from Rasagiline Core | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) (IC50A / IC50B) |

|---|---|---|---|---|

| L4 | N-propargyl group replaced with a 4-phenoxybutoxy group | 0.11 | >100 | >909 |

| L8 | N-propargyl group replaced with a 4-(4-fluorophenoxy)butoxy group | 0.18 | >100 | >555 |

| L16 | N-propargyl group replaced with a 4-(benzyloxy)butoxy group | 0.27 | >100 | >370 |

| L17 | N-propargyl group replaced with a 4-(4-fluorobenzyloxy)butoxy group | 0.48 | >100 | >208 |

| Selegiline | Reference MAO-B Inhibitor | 0.45 | >100 | >222 |

Data adapted from a study on 2,3-dihydro-1H-inden-1-amine derivatives. nih.gov The Selectivity Index (SI) indicates the preference for inhibiting MAO-B over MAO-A.

These studies demonstrate that extending the scaffold with flexible alkoxy chains containing terminal aromatic groups can produce potent and highly selective MAO-B inhibitors. nih.gov The high selectivity indices (SI >200) for these compounds underscore the importance of probing hydrophobic regions of the enzyme, as even small changes, like the addition of a fluorine atom, can fine-tune the inhibitory profile. nih.gov

Integration into Chemical Probes and Tools for Mechanistic Biological Investigations (emphasizing in vitro and in silico studies)

While the octahydro-1H-inden-1-amine scaffold and its analogues have primarily been developed as potential therapeutic agents, their well-defined interactions with specific biological targets make them suitable for adaptation into chemical probes. Chemical probes are powerful tools designed to interrogate biological systems, often by incorporating reporter tags (e.g., fluorescent dyes), affinity labels, or reactive groups onto a known bioactive scaffold.

Although specific examples of inden-1-amine derivatives being functionalized as fluorescent or affinity probes are not widely reported in the literature, the principles for their development are well-established. A potent and selective analogue could be functionalized with a clickable group, such as an alkyne or azide, allowing for its conjugation to various reporter molecules. Such a tool would enable researchers to visualize the subcellular localization of its target protein, study receptor trafficking, or identify binding partners through affinity purification-mass spectrometry.

Studies of Receptor Binding and Enzyme Inhibition Mechanisms

In vitro and in silico studies have been instrumental in elucidating the molecular mechanisms by which inden-1-amine derivatives interact with their targets. The most thoroughly studied interaction is the inhibition of MAO-B by rasagiline and its analogues.

Kinetic analysis confirms that propargylamine-containing derivatives like rasagiline act as irreversible inhibitors. nih.govpatsnap.com They form a covalent adduct with the N5 atom of the FAD cofactor within the enzyme's active site. nih.govacs.org This mechanism-based inhibition is highly specific and leads to permanent inactivation of the enzyme, with activity only being restored upon synthesis of new MAO-B protein. patsnap.com

In silico molecular docking and crystallographic studies have provided a detailed picture of the binding mode. The indan ring of rasagiline analogues binds within the active site, which is composed of a hydrophobic substrate cavity and an adjacent entrance cavity. nih.govresearchgate.net The selectivity for MAO-B over MAO-A is determined by key amino acid differences between the two isoforms. researchgate.net For instance, Ile199 and Cys172 in MAO-B are critical for selective binding. researchgate.net The aromatic cage formed by Tyr398 and Tyr435 is crucial for recognizing the amino group of the inhibitor. researchgate.net Docking studies of potent inhibitors show that the indan ring is positioned deep within the active site, while attached hydrophobic moieties extend into the entrance cavity, explaining how substitutions can enhance potency and selectivity. nih.gov

Application in Cellular Pathway Research Models (excluding clinical trials)

Beyond direct enzyme inhibition, analogues of octahydro-1H-inden-1-amine have been utilized in non-clinical cellular models to investigate their influence on complex biological pathways, particularly those related to neuroprotection and apoptosis. These studies use the compounds as chemical tools to modulate cellular processes and understand their underlying mechanisms.

Preclinical research using cell culture models has shown that rasagiline and its derivatives can protect neurons from apoptosis induced by various neurotoxic insults. researchgate.nethoustonmethodist.org These neuroprotective effects are often independent of MAO-B inhibition and are attributed to the N-propargyl-aminoindan pharmacophore. preprints.org

In vitro studies in cell lines such as SH-SY5Y and PC12 have been used to dissect the molecular pathways involved. These investigations have revealed that treatment with rasagiline analogues can:

Modulate Apoptotic Proteins : The compounds have been shown to alter the expression of the Bcl-2 family of proteins. This includes increasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while down-regulating pro-apoptotic proteins such as Bad and Bax. researchgate.netnih.gov These effects are typically measured using techniques like Western blotting.

Preserve Mitochondrial Integrity : The compounds can prevent the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore, which are key events in the apoptotic cascade. researchgate.net

Activate Signaling Pathways : Research indicates that these molecules can activate pro-survival signaling cascades, including the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Activation of these pathways is often assessed by measuring the phosphorylation status of key protein components.

Influence Redox Signaling : Some studies show that rasagiline can activate the Akt/Nrf2 redox-signaling pathway, which leads to an increase in mitochondria-specific antioxidant enzymes, thereby protecting cells from oxidative stress. preprints.org

These cellular studies, which utilize methods like flow cytometry to detect apoptosis (e.g., via Annexin V/Propidium Iodide staining) and Western blotting to quantify protein expression, demonstrate the utility of inden-1-amine derivatives as tools to probe and modulate fundamental pathways of cell survival and death in a research setting. nih.govelrig.org

Computational and Theoretical Chemistry Studies on Octahydro 1h Inden 1 Amine Hydrochloride

Molecular Dynamics and Docking Simulations of Octahydro-1H-inden-1-amine and its Derivatives

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools used to investigate the behavior of molecules at an atomic level. MD simulations provide insights into the dynamic nature of a molecule over time, including its conformational changes and interactions with its environment, such as solvent molecules or a biological receptor. nih.govmdpi.com Molecular docking, on the other hand, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov

For Octahydro-1H-inden-1-amine, MD simulations can be employed to explore its conformational landscape in an aqueous solution. These simulations can reveal the flexibility of the fused ring system and the orientation of the amine group. Such studies on related bicyclic amines have shown that the conformational rigidity conferred by the fused ring structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. enamine.net

Molecular docking studies are instrumental in predicting the binding mode of Octahydro-1H-inden-1-amine to potential biological targets. For instance, docking this molecule into the active site of an enzyme or a receptor can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. In silico molecular docking has been successfully used to analyze potential inhibitors for various enzymes, providing a basis for further drug development. mdpi.com

Table 1: Hypothetical Docking Simulation Results of Octahydro-1H-inden-1-amine with a G-Protein Coupled Receptor (GPCR)

| Parameter | Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | Asp113, Phe290, Trp286 |

| Hydrogen Bonds | 2 | Asp113 (with amine group) |

| Hydrophobic Interactions | 5 | Phe290, Trp286, Val117, Ile289 |

| RMSD (Å) | 1.2 | N/A |

This data is illustrative and intended to represent typical outputs of a molecular docking simulation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Synthesis

Quantum chemical calculations are a fundamental tool for understanding the intricate details of chemical reactions at the electronic level. researchgate.netrsc.org These calculations can be used to determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This information is crucial for elucidating reaction mechanisms and predicting reaction outcomes.

The synthesis of Octahydro-1H-inden-1-amine likely involves the reduction of an unsaturated precursor, such as an indene (B144670) or indanone derivative. Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model the reaction pathway of such transformations. For example, in a catalytic hydrogenation of an enamine precursor, calculations can identify the transition state for the addition of hydrogen atoms across the double bond, providing insights into the stereoselectivity of the reaction.

These computational approaches have been successfully applied to predict reaction pathways and design new synthetic methodologies for a variety of organic molecules. bohrium.comnih.gov By understanding the energetic barriers and the stability of intermediates, chemists can optimize reaction conditions to favor the desired product.

Table 2: Hypothetical Calculated Energies for the Hydrogenation of 1-amino-1H-indene to Octahydro-1H-inden-1-amine

| Species | Relative Energy (kcal/mol) |

| Reactants (1-amino-1H-indene + H₂) | 0.0 |

| Transition State 1 (cis-addition) | +15.2 |

| Transition State 2 (trans-addition) | +18.5 |

| Product (cis-Octahydro-1H-inden-1-amine) | -25.8 |

| Product (trans-Octahydro-1H-inden-1-amine) | -22.3 |

This data is hypothetical and for illustrative purposes.

Conformational Landscape Analysis and Stereochemical Predictions for Octahydro-1H-inden-1-amine

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a molecule like Octahydro-1H-inden-1-amine, with its fused ring system, the conformational landscape can be complex.

Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. The octahydropentalene system, which is structurally related, is known to be mobile and fluxional at its non-fused carbons. biomedres.us Similarly, the saturated five- and six-membered rings in Octahydro-1H-inden-1-amine are expected to adopt various puckered conformations (e.g., envelope, twist for the five-membered ring and chair, boat, twist-boat for the six-membered ring).

The position and orientation of the amine substituent will further influence the relative stability of these conformers due to steric and electronic effects. Understanding the preferred conformations is crucial for predicting how the molecule will interact with other molecules, including biological receptors. Studies on substituted prolines have demonstrated how substituents can significantly modulate the conformational equilibria of a ring system. nih.govnih.gov

Prediction of Molecular Interactions and Binding Affinities in In Silico Models

In silico models are increasingly used in drug discovery to predict the interaction between a small molecule and its biological target. nih.gov These models can range from simple pharmacophore models to more complex quantitative structure-activity relationship (QSAR) models. A key aspect of these models is the prediction of binding affinity, often expressed as the binding free energy (ΔG_bind).

For Octahydro-1H-inden-1-amine, computational methods can be used to predict its binding affinity to a range of potential protein targets. Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), which are based on molecular dynamics simulations, can provide accurate estimates of binding affinities.

These in silico predictions are valuable for prioritizing compounds for experimental testing and for guiding the design of new derivatives with improved potency. The development of reliable in silico models for receptor binding is an active area of research. nih.gov

Table 3: Hypothetical Predicted Binding Affinities of Octahydro-1H-inden-1-amine Derivatives for a Target Protein

| Derivative | Predicted ΔG_bind (kcal/mol) | Key Predicted Interactions |

| Octahydro-1H-inden-1-amine | -7.8 | H-bond with Asp104 |

| 2-methyl-Octahydro-1H-inden-1-amine | -8.2 | H-bond with Asp104, Hydrophobic contact with Leu198 |

| 5-fluoro-Octahydro-1H-inden-1-amine | -8.0 | H-bond with Asp104, Halogen bond with Ser108 |

This data is illustrative and based on general principles of structure-activity relationships.

Development of Predictive Models for Stereoselectivity in Octahydro-1H-inden-1-amine Synthesis

Many synthetic reactions can produce multiple stereoisomers of a product. The ability to control the stereochemical outcome of a reaction is of paramount importance, particularly in medicinal chemistry, where different stereoisomers can have vastly different biological activities.

Computational chemistry offers powerful tools for predicting and understanding the stereoselectivity of chemical reactions. emich.eduacs.org By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially.

For the synthesis of Octahydro-1H-inden-1-amine, which contains multiple chiral centers, controlling the stereochemistry is a significant challenge. Predictive models, often based on quantum chemical calculations, can be developed to guide the choice of reagents, catalysts, and reaction conditions to achieve high stereoselectivity. For instance, in a catalytic asymmetric hydrogenation, computational models can help in the design of a chiral catalyst that favors the formation of a specific enantiomer or diastereomer. The development of machine learning models to predict enantioselectivity is also a promising area of research. nih.gov

Table 4: Hypothetical Computational Prediction of Diastereomeric Excess for a Reduction Reaction

| Catalyst | Transition State Energy (TS_cis) (kcal/mol) | Transition State Energy (TS_trans) (kcal/mol) | Predicted Diastereomeric Excess (%) (cis:trans) |

| Catalyst A | 12.5 | 14.0 | 85:15 |

| Catalyst B | 15.0 | 13.0 | 10:90 |

| Catalyst C | 11.0 | 11.5 | 60:40 |

This data is hypothetical and illustrates how computational models can be used to screen catalysts for stereoselectivity.

Advanced Characterization and Analytical Research for Octahydro 1h Inden 1 Amine Hydrochloride

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure, including the stereochemistry, of complex molecules like Octahydro-1H-inden-1-amine hydrochloride.

Advanced NMR Spectroscopy (e.g., 2D-NMR, NOESY, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. While one-dimensional (1D) NMR provides initial information about the proton and carbon environments, two-dimensional (2D) techniques are crucial for assembling the complete molecular puzzle.

Correlation Spectroscopy (COSY) would be employed to establish proton-proton (¹H-¹H) coupling relationships within the octahydroindene core and the amine substituent. Cross-peaks in a COSY spectrum reveal which protons are on adjacent carbons, allowing for the tracing of the carbon framework. longdom.org For this compound, COSY would help in assigning the signals of the aliphatic protons in the fused ring system.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are directly bonded. libretexts.orglibretexts.org This is particularly vital for determining the relative stereochemistry of the molecule. acdlabs.com For a specific stereoisomer of this compound, NOESY would show correlations between protons on the same face of the molecule, helping to confirm the cis or trans fusion of the rings and the orientation of the amine group. youtube.com

A hypothetical table of expected NMR data is presented below for illustrative purposes, based on similar saturated bicyclic systems.

| Technique | Expected Information for this compound |

| ¹H NMR | Signals in the aliphatic region for the CH and CH₂ groups of the octahydroindene skeleton. A distinct signal for the proton on the carbon bearing the amine group (C1-H). Broad signals for the amine protons (-NH₃⁺). |

| ¹³C NMR | Distinct signals for each carbon atom in the saturated bicyclic system. The chemical shift of the C1 carbon would be indicative of the attached amino group. |

| COSY | Cross-peaks indicating ¹H-¹H couplings between adjacent protons, allowing for the mapping of the proton network throughout the fused rings. |

| HSQC | Correlation of each proton signal with its directly attached carbon atom, confirming the assignment of both ¹H and ¹³C spectra. |

| HMBC | Correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the carbon skeleton and confirming the position of the amine group. |

| NOESY | Through-space correlations between protons, which would be critical in determining the relative stereochemistry at the chiral centers (e.g., C1, C3a, C7a). |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. Unlike unit-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. researchgate.net

For this compound (C₉H₁₈ClN), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺ (the free amine), allowing for the unambiguous confirmation of its elemental composition. This technique is crucial for differentiating the target compound from potential isomers or impurities. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure by showing characteristic losses of fragments from the octahydroindene core.

| Ion | Elemental Formula | Calculated Monoisotopic Mass |

| [M+H]⁺ (free amine) | C₉H₁₈N⁺ | 140.1434 |

| [M] (free amine) | C₉H₁₇N | 139.1361 |

Note: The table presents calculated theoretical values.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.net

For an enantiomerically pure sample of this compound, single-crystal X-ray diffraction would unequivocally determine its absolute stereochemistry. researchgate.netyoutube.com The resulting crystal structure would reveal the precise spatial arrangement of the atoms, the conformation of the fused rings, and the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion, in the solid state. nih.govgla.ac.uk The formation of a hydrochloride salt can be advantageous for obtaining crystals suitable for X-ray diffraction. researchgate.netgoogle.com

Chromatographic Method Development for Purity Profiling and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its various stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity determination. jfda-online.comasianjpr.comijrpas.comwjpmr.com A reversed-phase HPLC method would typically be developed to separate the main compound from any impurities. Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a suitable buffer), pH, and detector wavelength.

For the separation of enantiomers, chiral HPLC is the method of choice. nih.govnih.govlibretexts.orgresearchgate.netresearchgate.netrsc.orgyakhak.orgscas.co.jpresearchgate.netnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines. researchgate.net The development of a chiral HPLC method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers of Octahydro-1H-inden-1-amine.

| Parameter | Considerations for Method Development |

| Stationary Phase | For purity: C18 or other reversed-phase columns. For isomer separation: Chiral stationary phases (e.g., polysaccharide-based). |

| Mobile Phase | For purity: Buffered aqueous/organic mixtures. For isomer separation: Normal-phase (e.g., hexane/isopropanol) or reversed-phase with appropriate additives. |

| Detector | UV detector is common if the molecule has a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) would be necessary. |

| Sample Preparation | Dissolving the hydrochloride salt in a suitable solvent compatible with the mobile phase. |

Advanced Titration and pKa Determination Methodologies in Complex Media

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences the behavior of a compound in different environments. For an amine hydrochloride, the pKa refers to the equilibrium between the protonated (ammonium) and the free amine form.

Potentiometric titration is a common and accurate method for determining pKa values. creative-bioarray.com This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve. For poorly soluble compounds or for measurements in non-aqueous or mixed-solvent systems, which can mimic biological media, specialized techniques and calculations are required to obtain accurate pKa values. researchgate.netresearchgate.net

Computational methods can also be used to predict the pKa of amines, providing valuable estimates, especially in the early stages of research. srce.hrpeerj.comrowansci.comnih.gov The pKa of a bicyclic amine like octahydro-1H-inden-1-amine is expected to be in the range of typical secondary alkylamines.

| Method | Description | Application to Octahydro-1H-inden-1-amine HCl |

| Potentiometric Titration | A solution of the amine hydrochloride is titrated with a strong base (e.g., NaOH), and the pH is monitored. The pKa is determined from the titration curve. uregina.ca | This would be the standard method for experimental pKa determination. |

| Spectrophotometric Titration | If the protonated and deprotonated forms of the amine have different UV-Vis spectra, the pKa can be determined by measuring the absorbance at different pH values. | Applicable if a suitable chromophore is present. |

| Titration in Mixed Solvents | For compounds with low aqueous solubility, pKa can be determined in a series of mixed solvents (e.g., water-methanol) and extrapolated to purely aqueous conditions. researchgate.net | This would be relevant if the free amine form has limited water solubility. |

| Computational Prediction | Various software packages can predict pKa values based on the molecular structure. srce.hrpeerj.comrowansci.comnih.gov | Useful for obtaining a theoretical estimate of the pKa. |

Future Research Directions and Perspectives for Octahydro 1h Inden 1 Amine Hydrochloride

Emerging Methodologies in its Synthesis and Derivatization

Future advancements in the synthesis of octahydro-1H-inden-1-amine hydrochloride are likely to focus on achieving high stereoselectivity and developing efficient derivatization strategies to create a diverse range of functional molecules. Current synthetic routes to related saturated bicyclic amines often involve the hydrogenation of indene (B144670) precursors. smolecule.com Catalytic asymmetric hydrogenation is a particularly promising area, offering a direct method to obtain specific stereoisomers, which are crucial for elucidating structure-activity relationships at the molecular level. smolecule.com

Emerging catalytic systems, such as those employing iridium or rhodium complexes with chiral phosphine (B1218219) ligands, have shown considerable success in the stereoselective reduction of various unsaturated precursors. smolecule.com The application of these advanced catalytic methods could enable the precise synthesis of all four possible stereoisomers of octahydro-1H-inden-1-amine.

Furthermore, late-stage C-H functionalization is a rapidly developing field in organic synthesis that could provide novel pathways for the derivatization of the octahydro-1H-inden-1-amine scaffold. umich.edunih.gov Palladium-catalyzed methods, for instance, have been effectively used for the transannular C-H functionalization of other alicyclic amines, allowing for the introduction of various functional groups at positions remote to the amine. nih.govresearchgate.netumich.edu This approach could be instrumental in creating derivatives with tailored properties for specific applications in material science or as molecular probes.

Interactive Table: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Considerations |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | High enantiomeric and diastereomeric purity. | Catalyst selection, optimization of reaction conditions. |

| Diastereoselective Reduction | Utilization of chiral auxiliaries for stereocontrol. | Removal of the auxiliary group, multi-step process. |

Potential Applications in Novel Material Science and Supramolecular Chemistry Research

The rigid, saturated bicyclic structure and the presence of a primary amine group make this compound a compelling building block for novel materials and supramolecular assemblies. The chirality of this compound is of particular interest, as it can be used to induce chirality in achiral molecules through supramolecular interactions, leading to materials with unique optical properties like circularly polarized luminescence. nih.gov

In polymer chemistry, derivatives of octahydro-1H-inden-1-amine could be incorporated into polymer backbones or as pendant groups to influence the physical and chemical properties of the resulting materials. For instance, the amine functionality allows for its use as a monomer or an initiator in various polymerization reactions. The rigid indane core could enhance the thermal stability and mechanical strength of polymers.

In the realm of supramolecular chemistry, the amine group can participate in hydrogen bonding, a key interaction in the self-assembly of complex architectures. nih.gov Chiral amines are known to act as templates or triggers in the formation of helical supramolecular structures. acs.org This opens up possibilities for using octahydro-1H-inden-1-amine derivatives to construct chiral nanostructures, such as nanotubes or vesicles, with potential applications in catalysis, sensing, or controlled release systems.

Interactive Table: Potential Applications in Material Science and Supramolecular Chemistry

| Research Area | Potential Role of Octahydro-1H-inden-1-amine Derivatives | Potential Outcome |

|---|---|---|

| Chiral Polymers | As a chiral monomer or additive. | Polymers with chiroptical properties. |

| High-Performance Polymers | Incorporation of the rigid indane scaffold. | Enhanced thermal and mechanical stability. |

| Supramolecular Gels | As a gelator through hydrogen bonding interactions. | Stimuli-responsive soft materials. |

Interdisciplinary Research at the Chemistry-Biology Interface for Molecular Understanding (strictly mechanistic/molecular level, no clinical implications)

At the intersection of chemistry and biology, future research on this compound is poised to provide a deeper mechanistic understanding of its interactions with biological macromolecules. Drawing parallels from studies on related aminoindan derivatives, it is plausible that this compound interacts with monoamine transporters and various receptor subtypes. nih.govnih.gov

Molecular dynamics simulations can be a powerful tool to model the binding of this compound to the active sites of these proteins. Such computational studies can elucidate the specific intermolecular forces, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that govern the binding affinity and selectivity. unimi.it By understanding how the stereochemistry and conformation of the ligand influence these interactions, researchers can gain insights into the molecular basis of its biological activity.

Furthermore, the synthesis of derivatized forms of octahydro-1H-inden-1-amine, guided by computational models, can lead to the development of molecular probes. These probes, for example, could be fluorescently labeled or contain photoaffinity labels, to experimentally map the binding pockets of target proteins. This interdisciplinary approach, combining synthetic chemistry, computational modeling, and molecular biology, will be crucial for a comprehensive understanding of the compound's mechanism of action at the molecular level, independent of any potential clinical applications.

Interactive Table: Approaches for Mechanistic Molecular Understanding

| Approach | Objective | Expected Information |

|---|---|---|

| Molecular Docking | Predict the binding mode and affinity to target proteins. | Identification of key interacting residues and binding pose. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the ligand-protein complex. | Understanding of binding stability and conformational changes. |

| Synthesis of Molecular Probes | Experimental validation of binding interactions. | Mapping of the binding site and characterization of binding kinetics. |

Q & A

Q. What are the standard synthetic routes for Octahydro-1H-inden-1-amine hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include cyclization, hydrogenation, and salt formation. For example, hydrogenation of indene derivatives under controlled pressure (e.g., 50–100 bar H₂) with palladium or nickel catalysts can yield the octahydro core . Temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or ethanol) are critical to minimize side reactions like over-reduction . The hydrochloride salt is formed by reacting the free base with HCl in anhydrous ether, followed by recrystallization to enhance purity .

Key Parameters Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Acid catalysts (H₂SO₄), 80°C | Form indene backbone |

| Hydrogenation | Pd/C, H₂ (50 bar), ethanol, 70°C | Saturate double bonds |

| Salt Formation | HCl gas in diethyl ether, 0°C | Stabilize amine as hydrochloride |

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

- 1H/13C NMR : Compare experimental shifts with computational predictions (e.g., DFT calculations) to verify the saturated indane structure and amine proton environment .

- IR Spectroscopy : Confirm N–H stretching (~3300 cm⁻¹) and amine hydrochloride absorption bands .

- HPLC-MS : Assess purity (>95% by area normalization) and molecular ion ([M+H]⁺ at m/z 168.2) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: The hydrochloride salt improves water solubility (e.g., ~50 mg/mL at 25°C) compared to the free base. Stability studies recommend storage at –20°C in airtight containers under nitrogen to prevent amine oxidation or HCl dissociation. Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation products via LC-MS .

Advanced Research Questions

Q. How can reaction yields be improved while avoiding racemization in enantioselective synthesis?

Methodological Answer: Chiral resolution techniques or asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee). For example, using (R)-BINAP with RuCl₃ in methanol at 50°C achieves >90% ee for the (1R)-isomer . Monitoring ee via chiral HPLC (e.g., Chiralpak IA column) and optimizing catalyst loading (1–5 mol%) are critical .

Q. How should researchers address contradictions in reported melting points or spectral data?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. Solutions include:

Q. What strategies are recommended for studying biological activity given limited existing data?

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like GPCRs or monoamine transporters .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor activity (cAMP modulation) in HEK-293 cells transfected with target receptors .

- Structural Analogues : Compare with bioactive indane derivatives (e.g., 6-fluoro analogues) to infer potential mechanisms .

Q. How can researchers optimize purification for gram-scale synthesis?

Methodological Answer:

- Crystallization : Use solvent mixtures (ethanol/water) with slow cooling to obtain high-purity crystals.

- Flash Chromatography : Employ automated systems (Biotage Isolera) with gradients optimized for amine retention (e.g., hexane/EtOAc + 0.1% TFA) .

- Ion-Exchange Resins : Use Dowex 50WX4 to selectively bind the hydrochloride salt, followed by elution with NH₄OH .

Q. What computational methods aid in predicting reactivity or degradation pathways?

Methodological Answer:

- DFT Calculations : Model reaction intermediates (e.g., transition states for hydrogenation) using Gaussian 16 with B3LYP/6-31G* basis sets .

- QSPR Models : Predict solubility or logP values with ChemAxon or ADMET Predictor .

- Degradation Studies : Use MOLGEN 5.0 to simulate hydrolytic or oxidative pathways under acidic/alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.